Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

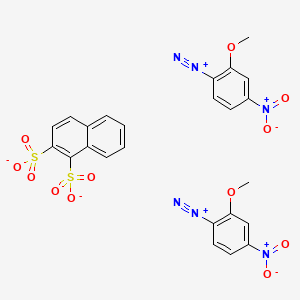

Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate is a complex organic compound with the molecular formula C24H18N6O12S2 and a molecular weight of 646.56272 . This compound is known for its unique structure, which includes two diazonium groups attached to a naphthalenedisulphonate core. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with naphthalenedisulphonic acid. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH. The process involves continuous monitoring to prevent the decomposition of the diazonium compound. The final product is usually purified through recrystallization or other separation techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The diazonium groups can participate in substitution reactions, forming azo compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts or specific solvents to facilitate the reaction .

Major Products

The major products formed from these reactions include azo dyes, which are widely used in the textile industry, and various nitro and amino derivatives that have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.

Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of stable products. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

- Bis(2-methoxybenzenediazonium) naphthalenedisulphonate

- Bis(4-nitrobenzenediazonium) naphthalenedisulphonate

- Bis(2-methoxy-4-chlorobenzenediazonium) naphthalenedisulphonate

Uniqueness

Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate is unique due to the presence of both methoxy and nitro groups, which enhance its reactivity and stability. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .

Biological Activity

Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate, commonly referred to as Fast Red B Salt, is a diazonium compound with significant applications in biological and chemical research. Its unique properties allow it to interact with various biological systems, making it a valuable tool in biochemical assays and studies.

- Molecular Formula : C17H13N3O9S2

- Molar Mass : 467.42 g/mol

- CAS Number : 49735-71-9

- Solubility : Soluble in water, slightly soluble in organic solvents.

The biological activity of this compound primarily stems from its ability to form reactive intermediates upon decomposition. These intermediates can participate in electrophilic aromatic substitution reactions, leading to the modification of nucleophilic sites within biological molecules such as proteins and nucleic acids. This reactivity is particularly useful in labeling and detecting biomolecules.

1. Enzyme Activity Detection

The compound is utilized to detect enzyme activities through colorimetric assays. It can couple with phenolic compounds present in enzymes, resulting in a color change that can be quantitatively measured. This property is leveraged in various biochemical assays to monitor enzymatic reactions.

2. Cell Morphology Studies

Fast Red B Salt has been employed to stain biological tissues, providing insights into cell morphology and structure. Its affinity for cellular components allows researchers to visualize and analyze cellular structures under microscopy.

3. Histological Applications

In histology, this compound is used as a dye for staining tissue sections, particularly for identifying specific types of cells or tissue components. This application is crucial for diagnostic purposes in medical research.

Case Study 1: Enzyme Detection Assay

In a study published by the Journal of Biological Chemistry, researchers utilized this compound to develop an enzyme assay for peroxidase activity. The assay demonstrated high sensitivity and specificity, allowing for the detection of low enzyme concentrations in complex biological samples.

Case Study 2: Staining Techniques

Research conducted on the staining efficacy of Fast Red B Salt showed its effectiveness in differentiating between various cell types in tissue sections. The study highlighted its role in enhancing contrast and resolution during microscopic examination, thus aiding in accurate histopathological diagnosis.

Research Findings

| Study | Findings |

|---|---|

| Journal of Biological Chemistry | Demonstrated high sensitivity for peroxidase detection using Fast Red B Salt as a substrate. |

| Histological Research | Established the effectiveness of Fast Red B Salt for distinguishing cell types in stained tissue sections. |

| Enzyme Assay Development | Developed a colorimetric assay utilizing Fast Red B Salt for monitoring enzyme activity with significant results. |

Properties

CAS No. |

56307-70-1 |

|---|---|

Molecular Formula |

C10H6O6S2.2C7H6N3O3 C24H18N6O12S2 |

Molecular Weight |

646.6 g/mol |

IUPAC Name |

2-methoxy-4-nitrobenzenediazonium;naphthalene-1,2-disulfonate |

InChI |

InChI=1S/C10H8O6S2.2C7H6N3O3/c11-17(12,13)9-6-5-7-3-1-2-4-8(7)10(9)18(14,15)16;2*1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2 |

InChI Key |

XJKNMSTXNPXTMT-UHFFFAOYSA-L |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])S(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.